molecular formula C20H26N2O4 B7535621 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

Cat. No. B7535621
M. Wt: 358.4 g/mol
InChI Key: FIABWGGOXTXVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, also known as TRO19622, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The compound is a member of the acetamide class of drugs and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the brain and immune system. Specifically, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, it has been shown to have antioxidant and anti-apoptotic effects in animal models of disease. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is its relatively low toxicity and good pharmacokinetic profile. It is well-tolerated in animal models and has been shown to have good bioavailability and brain penetration. However, one limitation of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is its relatively short half-life, which may limit its effectiveness in some disease conditions.

Future Directions

There are a number of potential future directions for research on 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is interest in its potential use as an anti-inflammatory agent in a variety of disease conditions. Finally, there is ongoing research into the development of more potent and selective PDE4 inhibitors based on the structure of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.

Synthesis Methods

The synthesis of 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves the reaction of 7-hydroxy-4-chromenone with N-(2,2,6,6-tetramethylpiperidin-4-yl)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to yield 2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide.

Scientific Research Applications

2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of disease conditions. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.

properties

IUPAC Name

2-(2-oxochromen-7-yl)oxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-19(2)10-14(11-20(3,4)22-19)21-17(23)12-25-15-7-5-13-6-8-18(24)26-16(13)9-15/h5-9,14,22H,10-12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIABWGGOXTXVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-2H-chromen-7-yl)oxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

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